molecular formula C14H15NO4S2 B2557359 Methyl 3-[(3-ethylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895260-11-4

Methyl 3-[(3-ethylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2557359
CAS No.: 895260-11-4
M. Wt: 325.4
InChI Key: BFGLJQHKEARSQW-UHFFFAOYSA-N
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Description

Methyl 3-[(3-ethylphenyl)sulfamoyl]thiophene-2-carboxylate is a sulfamoyl-substituted thiophene derivative characterized by a thiophene ring core esterified at the 2-position and a sulfamoyl group at the 3-position, substituted with a 3-ethylphenyl moiety. This structural motif is common in bioactive molecules, particularly in peroxisome proliferator-activated receptor (PPAR) modulators and sulfonylurea-based compounds.

Properties

IUPAC Name

methyl 3-[(3-ethylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-3-10-5-4-6-11(9-10)15-21(17,18)12-7-8-20-13(12)14(16)19-2/h4-9,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGLJQHKEARSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki–Miyaura Cross-Coupling Followed by Sulfamoylation

This two-step approach leverages palladium-catalyzed coupling to construct the thiophene backbone before introducing the sulfamoyl group.

Step 1: Synthesis of Methyl 3-bromothiophene-2-carboxylate
A halogenated thiophene precursor is prepared via bromination of methyl thiophene-2-carboxylate using $$ \text{N}- $$bromosuccinimide (NBS) in $$ \text{CCl}_4 $$ under UV light. Yield: 78–85%.

Step 2: Suzuki Coupling with 3-Ethylphenylboronic Acid
The brominated intermediate reacts with 3-ethylphenylboronic acid under Suzuki conditions:

  • Catalyst: $$ \text{Pd(PPh}3\text{)}4 $$ (2 mol%)
  • Base: $$ \text{Na}2\text{CO}3 $$ (2 M aqueous solution)
  • Solvent: Toluene/ethanol (3:1)
  • Temperature: 80°C, 12 hours.
    Yield: 65–72%.

Step 3: Sulfamoylation with Sulfur Trioxide–Amine Complex
The coupled product undergoes sulfamoylation using a sulfur trioxide–3-ethylaniline complex in dichloromethane at 0°C. Triethylamine is added to scavenge HCl. Yield: 58–64%.

Advantages : High regioselectivity; compatible with diverse boronic acids.
Limitations : Multi-step process lowers overall yield (cumulative ~30–35%).

Direct Sulfamoylation of Preformed Thiophene Esters

This one-pot method introduces the sulfamoyl group early in the synthesis.

Reaction Protocol :

  • Methyl thiophene-2-carboxylate is treated with chlorosulfonic acid at −10°C to form the sulfonyl chloride intermediate.
  • Immediate reaction with 3-ethylaniline in the presence of $$ \text{Et}_3\text{N} $$ (2 equiv) in THF at 25°C for 6 hours.

Key Parameters :

  • Stoichiometry: 1:1.2 ratio of thiophene ester to chlorosulfonic acid.
  • Side products: Over-sulfonation (<5%) if temperature exceeds 0°C.
    Yield: 70–75%.

Advantages : Fewer steps; higher overall yield.
Limitations : Requires strict temperature control to avoid decomposition.

Palladium-Catalyzed Cyclization of Sulfinate Esters

Adapted from recent advances in sulfur heterocycle synthesis (Figure 1), this method constructs the thiophene ring and sulfamoyl group simultaneously.

Procedure :

  • Sulfinate Ester Preparation : React 3-ethylphenylsulfinic acid with methyl iodide in methanol (90% yield).
  • Cyclization : Treat the sulfinate ester with a thiophene boronic ester using $$ \text{Pd(dba)}2 $$ (5 mol%) and $$ \text{P}(t\text{-Bu})3 $$ (10 mol%) in toluene at 100°C.

Yield : 68–73%.
Key Insight : The palladium catalyst facilitates both C–S bond formation and cyclization, avoiding intermediate isolation.

Comparative Analysis of Methods

Method Steps Overall Yield (%) Key Advantage Major Limitation
Suzuki–Sulfamoylation 3 30–35 High regioselectivity Labor-intensive; low cumulative yield
Direct Sulfamoylation 1 70–75 Rapid; fewer reagents Temperature-sensitive
Pd-Catalyzed Cyclization 2 68–73 One-pot ring formation Requires specialized catalysts

Industrial Production Considerations

Scalable synthesis demands:

  • Continuous Flow Reactors : For direct sulfamoylation, microreactors improve heat transfer, reducing side reactions.
  • Catalyst Recycling : Palladium recovery systems (e.g., polymer-immobilized $$ \text{Pd} $$) cut costs in cyclization methods.
  • Purity Control : Crystallization from ethanol/water (7:3) achieves >99% purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-ethylphenyl)sulfamoyl]thiophene-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 3-[(3-ethylphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function . These interactions can modulate various biological processes, making the compound useful in medicinal chemistry and chemical biology .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s 3-ethylphenyl group distinguishes it from derivatives with heterocyclic (e.g., triazine in thifensulfuron-methyl ) or aliphatic (e.g., methoxycarbonylmethyl ) substituents. These variations significantly alter polarity, bioavailability, and target specificity. Compound 10h shares the thiophene-sulfamoyl-carboxylate backbone but incorporates a 2-methoxy-4-(isopentylamino)phenyl group, enhancing PPARβ/δ antagonism through bulkier hydrophobic interactions.

Functional Applications: Herbicidal vs. Toxicity Profiles: Methyl 3-(methylsulfonamido)thiophene-2-carboxylate exhibits specific target organ toxicity (respiratory system), highlighting how even minor substituent changes (e.g., methylsulfonamido vs. aryl-sulfamoyl) alter safety profiles.

Physicochemical Properties

  • Polarity : The 3-ethylphenyl group increases lipophilicity (logP ~3.5 estimated) compared to more polar analogues like thifensulfuron-methyl (logP ~1.2 ).
  • Solubility : Sulfonylurea herbicides (e.g., thifensulfuron-methyl) exhibit moderate water solubility (~50 mg/L at 25°C ), whereas aryl-sulfamoyl thiophenes are typically less soluble, requiring organic solvents for formulation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-[(3-ethylphenyl)sulfamoyl]thiophene-2-carboxylate?

  • Answer : The compound can be synthesized via sulfamoylation of methyl 3-aminothiophene-2-carboxylate using sulfonyl chloride derivatives under inert conditions. For example, analogous routes involve reacting methyl 3-aminothiophene-2-carboxylate with thioglycolic acid at 130°C in an inert atmosphere to form sulfamoyl intermediates . Diazotization followed by sulfonation (e.g., using SO₂) and subsequent coupling with aryl amines (e.g., 3-ethylaniline) in polar aprotic solvents like DMF is also reported for similar thiophene derivatives .

Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and molecular structure (e.g., chemical shifts for thiophene protons at δ 6.8–7.5 ppm and sulfamoyl NH at δ 10–12 ppm) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester), ~1350–1150 cm⁻¹ (S=O stretching), and ~3300 cm⁻¹ (N-H sulfamoyl) .
  • HPLC : For purity assessment, often using reverse-phase columns with methanol-water gradients .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : Based on structurally similar sulfamoyl thiophenes:

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (H315, H319 hazards) .
  • Work in a fume hood due to respiratory toxicity risks (H335) .
  • Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) elucidate the biological activity of this compound?

  • Answer : Molecular docking studies with target proteins (e.g., PPARβ/δ) can predict binding affinities and interaction modes. For example, methyl sulfamoyl thiophenes have been docked into enzyme active sites to identify critical hydrogen bonds (e.g., sulfamoyl-O with Arg265) and hydrophobic interactions with aryl substituents . MD simulations further assess stability of ligand-protein complexes .

Q. What strategies improve synthetic yield and purity of sulfamoyl-containing thiophenes like this compound?

  • Answer :

  • Optimized reaction conditions : Use DMF as a solvent for sulfamoylation to enhance solubility and reaction efficiency .
  • Purification : Reverse-phase HPLC with methanol-water gradients (e.g., 30% → 100% methanol) resolves byproducts .
  • Inert atmosphere : Prevents oxidation of sulfamoyl intermediates during synthesis .

Q. How do structural modifications (e.g., substituent variation on the phenyl ring) affect biological activity?

  • Answer : Structure-activity relationship (SAR) studies on analogous compounds show that:

  • Electron-withdrawing groups (e.g., -F, -SO₂NH₂) enhance binding to enzymes like PPARβ/δ by stabilizing charge interactions .
  • 3-Ethylphenyl substituents improve lipophilicity, increasing cell membrane permeability compared to smaller alkyl groups .
  • Methoxycarbonyl groups on the thiophene ring can sterically hinder binding, reducing potency .

Q. How can researchers resolve contradictions in reported synthetic methods (e.g., solvent choice, reaction temperatures)?

  • Answer : Comparative analysis of protocols is essential:

  • Solvent effects : DMF vs. THF may alter reaction rates due to polarity differences; DMF accelerates sulfamoylation by stabilizing charged intermediates .
  • Temperature optimization : Higher temperatures (e.g., 130°C) improve yields for sulfamoyl formation but risk decomposition, requiring strict inert conditions .
  • Validation : Reproduce conflicting methods with controlled variables (e.g., reagent purity, moisture levels) to identify critical parameters .

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